molecular formula C23H20N2O B4075738 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole)

3,3'-(2-furylmethylene)bis(1-methyl-1H-indole)

Cat. No. B4075738
M. Wt: 340.4 g/mol
InChI Key: GBMCVPPDGOYIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-(2-furylmethylene)bis(1-methyl-1H-indole), also known as FMINDO, is a synthetic compound that has been widely used in scientific research for its unique properties. It was first synthesized in the 1970s and has since been studied extensively for its potential applications in various fields, including medicine, chemistry, and biology.

Mechanism of Action

The exact mechanism of action of 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) is not fully understood, but it is believed to act through a variety of pathways, including the inhibition of certain enzymes and the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) has been shown to have a variety of biochemical and physiological effects in different cell types. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines in immune cells, and modulate the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) has several advantages for use in lab experiments, including its high purity, stability, and solubility in a variety of solvents. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are many potential future directions for research involving 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole). Some possible areas of study include:
1. Further investigation of the mechanisms of action of 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) in different cell types and tissues.
2. Development of new synthetic methods for 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) that are more efficient and cost-effective.
3. Exploration of the potential therapeutic applications of 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) in various diseases, including cancer, inflammation, and viral infections.
4. Investigation of the potential use of 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) as a tool for chemical biology research, including its use in the development of new probes and sensors for studying biological processes.
5. Study of the potential environmental impact of 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) and its byproducts, including its potential toxicity to aquatic organisms and its persistence in the environment.
In conclusion, 3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) is a synthetic compound that has been widely used in scientific research for its unique properties. It has shown promise in a variety of applications, including drug discovery, chemical synthesis, and biological studies. Further research in this area has the potential to lead to new discoveries and advances in various fields.

Scientific Research Applications

3,3'-(2-furylmethylene)bis(1-methyl-1H-indole) has been used in a wide range of scientific research applications, including drug discovery, chemical synthesis, and biological studies. It has been found to exhibit a variety of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral activity.

properties

IUPAC Name

3-[furan-2-yl-(1-methylindol-3-yl)methyl]-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-24-14-18(16-8-3-5-10-20(16)24)23(22-12-7-13-26-22)19-15-25(2)21-11-6-4-9-17(19)21/h3-15,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMCVPPDGOYIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C3=CC=CO3)C4=CN(C5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.